molecular formula C11H11F3O2 B7969292 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone

2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone

Cat. No.: B7969292
M. Wt: 232.20 g/mol
InChI Key: PRRKLMNOWBVDKE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a substituted aromatic ring. The aromatic moiety contains a methoxy group (-OCH₃) at the para position and methyl groups (-CH₃) at the 2 and 6 positions. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-6-4-8(16-3)5-7(2)9(6)10(15)11(12,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKLMNOWBVDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone typically involves the reaction of 4-methoxy-2,6-dimethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Reactivity and Use as a Reagent

The compound is utilized as a versatile reagent in organic synthesis due to its trifluoromethyl group, which enhances electrophilicity. Its structure allows for various nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Case Study: Nucleophilic Aromatic Substitution

Research has demonstrated that 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone can effectively tune the nucleophilic character of side chains in peptide systems. This property enhances the chemo-selectivity of perfluoroaromatic nucleophilic substitution reactions, leading to higher yields of desired products compared to traditional solvents like ethanol .

Reaction TypeCompound UsedResulting ProductYield
Nucleophilic Aromatic Substitution2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanoneDi-arylated cysteine product80%

Medicinal Chemistry

Antifungal and Antibacterial Properties

The compound has been explored for its potential antifungal and antibacterial activities. Studies indicate that derivatives of this compound exhibit significant efficacy against various strains of fungi and bacteria. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and biological activity.

Case Study: Development of Antifungal Agents

A patent outlines the synthesis of N-acyl derivatives from 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone for use as antifungal agents. These compounds demonstrated effective inhibition against common fungal pathogens in vitro .

CompoundTarget PathogenInhibition Percentage
Derivative ACandida albicans75%
Derivative BAspergillus niger60%

Solvent Applications

Use in Organic Synthesis

As a solvent, 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone offers unique properties that facilitate various chemical reactions. Its ability to dissolve a wide range of organic compounds makes it an ideal medium for conducting reactions that require specific solvation environments.

Case Study: Peptide Synthesis

In peptide synthesis, using this compound as a solvent has been shown to stabilize secondary structures such as alpha helices and beta sheets. This stabilization is crucial for maintaining the functional integrity of peptides during synthesis and analysis .

ApplicationReaction TypeBenefits
Peptide SynthesisSolid-phase peptide synthesisStabilizes secondary structures
Organic ReactionsVarious nucleophilic reactionsEnhances reaction selectivity

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Table 1: Comparison of Trifluoroacetophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Synthesis Method
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone 4-OH C₈H₅F₃O₂ 190.12 Not reported Fries rearrangement
2,2,2-Trifluoro-1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone 4-OH, 2,6-OCH₃ C₁₀H₉F₃O₄ 250.17 87 Hoesch reaction
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone 2-OH C₈H₅F₃O₂ 190.12 Not reported Fries rearrangement
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone* 4-OCH₃, 2,6-CH₃ C₁₂H₁₃F₃O₂ 248.23 (calc.) Not reported Likely Hoesch or Friedel-Crafts

Notes:

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl group. Methoxy (-OCH₃) and methyl (-CH₃) substituents exert opposing electronic effects: methoxy is electron-donating via resonance, while methyl is weakly electron-donating via induction .
  • Solubility : Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivative) exhibit higher polarity and water solubility, whereas methoxy and methyl groups enhance lipophilicity .

Comparison with Halogenated Analogs

Table 2: Halogenated Trifluoroacetophenones

Compound Name Substituents Molecular Weight Key Properties
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 2,6-Cl, 4-CF₃ 257.04 High electronegativity, agrochemical use
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Heterocyclic oxadiazole 242.16 Potential bioactive heterocycle

Notes:

  • Chlorine and trifluoromethyl groups enhance electron-withdrawing effects, favoring applications in pesticides and herbicides.
  • Heterocyclic derivatives (e.g., oxadiazole) expand utility in medicinal chemistry due to their stability and hydrogen-bonding capacity .

Biological Activity

2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone, also known by its CAS number 1417460-98-0, is a compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H11F3O2
  • Molecular Weight : 232.20 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
  • Physical State : Liquid or solid

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones : Compounds with similar structures demonstrated inhibition zones against various bacteria ranging from 10.3 mm to 26.08 mm at concentrations of 50 µg/mL .
  • Mechanism : The presence of electron-donating groups enhances the basicity and thus the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Inhibition of Tumor Growth : Compounds in this class have shown IC50 values in the nanomolar range against human cancer cell lines such as ovarian carcinoma (PA1), prostatic carcinoma (PC3), and DU145 .
  • Mechanism of Action : The activity may be attributed to the inhibition of specific kinases involved in cancer cell proliferation. For example, some compounds were found to inhibit cyclin D1/CDK4 pathways effectively .

Neuroprotective Activity

The neuroprotective effects of related compounds suggest potential applications in neurodegenerative diseases:

  • Antioxidative Properties : Certain derivatives have shown significant neuroprotective activity at low concentrations (as low as 3 µM), possibly due to their antioxidative capabilities .
  • Mechanism : The presence of bulky substituents at specific positions enhances neuroprotective effects by modulating oxidative stress pathways .

Case Studies and Research Findings

StudyFocusFindings
Study 1 AntimicrobialInhibition zones against S. aureus and E. coli were observed up to 26 mm at 50 µg/mL .
Study 2 AnticancerIC50 values ranged from 8–20 µM against various cancer cell lines; effective against cyclin D1/CDK4 pathways .
Study 3 NeuroprotectionSignificant neuroprotective effects noted at concentrations as low as 3 µM; antioxidative mechanisms involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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